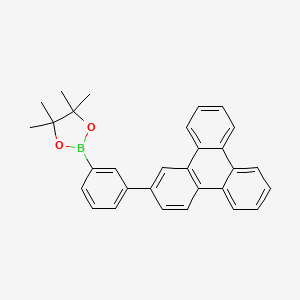

4,4,5,5-Tetramethyl-2-(3-(triphenylen-2-yl)phenyl)-1,3,2-dioxaborolane

Description

4,4,5,5-Tetramethyl-2-(3-(triphenylen-2-yl)phenyl)-1,3,2-dioxaborolane is a boronic ester derivative with a complex aromatic architecture. Its molecular formula is C₃₀H₂₇BO₂, and it features a central 1,3,2-dioxaborolane ring substituted with four methyl groups (4,4,5,5-tetramethyl) and a 3-(triphenylen-2-yl)phenyl moiety. Key physicochemical properties include:

- Molecular weight: 430.35 g/mol

- Melting point: 177–181°C (lit.)

- Appearance: Off-white powder

- Applications: Primarily used as a pharmaceutical intermediate in cross-coupling reactions (e.g., Suzuki-Miyaura coupling) due to its stability and reactivity .

The compound’s synthesis typically involves palladium-catalyzed coupling of triphenylene derivatives with boronic acid precursors, followed by pinacol esterification . Its extended π-conjugated triphenylene system enhances electronic delocalization, making it valuable in materials science and drug discovery.

Properties

IUPAC Name |

4,4,5,5-tetramethyl-2-(3-triphenylen-2-ylphenyl)-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H27BO2/c1-29(2)30(3,4)33-31(32-29)22-11-9-10-20(18-22)21-16-17-27-25-14-6-5-12-23(25)24-13-7-8-15-26(24)28(27)19-21/h5-19H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZTBACVVLACPNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3=CC4=C(C=C3)C5=CC=CC=C5C6=CC=CC=C64 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H27BO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1115639-92-3 | |

| Record name | 4,4,5,5-Tetramethyl-2-[3-(triphenylen-2-yl)phenyl]-1,3,2-dioxaborolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-(3-(triphenylen-2-yl)phenyl)-1,3,2-dioxaborolane typically involves the reaction of a boronic acid derivative with a suitable aryl halide under palladium-catalyzed cross-coupling conditions. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or dimethylformamide. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation of the reactants .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-(3-(triphenylen-2-yl)phenyl)-1,3,2-dioxaborolane can undergo various types of chemical reactions, including:

Oxidation: The boron atom in the dioxaborolane ring can be oxidized to form boronic acids or boronate esters.

Reduction: The compound can be reduced under specific conditions to yield different boron-containing products.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions, reducing agents such as sodium borohydride for reduction reactions, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions typically yield boronic acids or boronate esters, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Organic Synthesis

4,4,5,5-Tetramethyl-2-(3-(triphenylen-2-yl)phenyl)-1,3,2-dioxaborolane is utilized as a reagent in organic synthesis. Its boron atom facilitates cross-coupling reactions, particularly in the formation of carbon-carbon bonds.

Case Study: Cross-Coupling Reactions

In a study involving palladium-catalyzed coupling reactions, this compound was used to synthesize complex organic molecules through the Suzuki-Miyaura reaction. The reaction conditions typically involved the use of tetrakis(triphenylphosphine)palladium(0) as a catalyst and an appropriate base such as sodium carbonate in solvents like toluene and ethanol .

| Reaction Type | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| Suzuki-Miyaura | Tetrakis(triphenylphosphine) | Sodium Carbonate | Toluene/Ethanol | 60 - 74 |

Materials Science

The compound's unique structure allows it to be utilized in the development of advanced materials such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its triphenylene moiety contributes to high charge mobility and efficient light emission.

Case Study: OLEDs

Research has demonstrated that incorporating this compound into OLED devices enhances their efficiency due to improved electron transport properties. The energy gap measured for devices utilizing this compound was found to be around 3.5 eV .

| Material Type | Application | Performance Metric |

|---|---|---|

| OLED | Light Emission | Energy Gap: 3.5 eV |

Photonic Applications

Due to its photophysical properties, this compound is also being explored for use in photonic applications such as sensors and lasers. Its ability to absorb and emit light at specific wavelengths makes it suitable for optical devices.

Case Study: Photonic Sensors

The compound was tested for its sensitivity in detecting changes in environmental conditions (e.g., temperature and pH). The results indicated that it could serve as a functional component in sensor technologies due to its responsive nature .

Mechanism of Action

The mechanism by which 4,4,5,5-Tetramethyl-2-(3-(triphenylen-2-yl)phenyl)-1,3,2-dioxaborolane exerts its effects is primarily through its boron atom. Boron can form stable covalent bonds with various biomolecules, allowing it to interact with specific molecular targets. In BNCT, for example, the boron atom captures neutrons, leading to the release of high-energy particles that can destroy cancer cells .

Comparison with Similar Compounds

Aromatic Substituents vs. Electronic Effects

- Triphenylene Derivative : The triphenylene group provides a rigid, planar structure ideal for π-stacking in organic electronics. Its high molecular weight (430.35 g/mol) and melting point (177–181°C) reflect superior thermal stability compared to smaller analogs like the phenylethynyl derivative (304.20 g/mol) .

- Phenylethynyl Derivative : The ethynyl spacer increases conjugation length, favoring applications in light-emitting diodes (OLEDs). However, its lower steric bulk may reduce stability in harsh reaction conditions .

- Nitro and Sulfonyl Derivatives : The nitro group (in 2-methyl-5-nitrophenyl) withdraws electron density, reducing reactivity in Suzuki couplings. Conversely, the methylsulfonyl group enhances solubility in polar solvents without significantly compromising reactivity .

Heterocyclic and Dimeric Analogs

- Benzo[b]thiophene Derivative : The sulfur atom introduces redox activity, making it suitable for battery electrolytes or catalysts. Its molecular weight (274.19 g/mol) is lower than the triphenylene analog, but its heterocyclic structure offers unique electronic properties .

- Dimeric Boronate: The biphenyl-ethyl-linked dimer (434.19 g/mol) serves as a cross-linker in polymers. Its dual boronate groups enable bidirectional coupling, contrasting with the monomeric triphenylene compound’s single reactive site .

Steric and Solubility Considerations

- Solubility: Methylsulfonyl and nitro substituents improve solubility in polar solvents (e.g., DMSO or methanol), whereas triphenylene derivatives require nonpolar solvents like toluene .

Biological Activity

4,4,5,5-Tetramethyl-2-(3-(triphenylen-2-yl)phenyl)-1,3,2-dioxaborolane (CAS Number: 1115639-92-3) is a boron-containing compound notable for its potential applications in organic electronics and biological systems. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C30H27BO2 |

| Molecular Weight | 430.35 g/mol |

| Melting Point | 179°C |

| Purity | ≥98% |

The biological activity of 4,4,5,5-Tetramethyl-2-(3-(triphenylen-2-yl)phenyl)-1,3,2-dioxaborolane is primarily attributed to its interactions with cellular components and its role as a boron-based compound in various biochemical pathways. Notably:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain cytochrome P450 enzymes (CYP3A4), which are crucial for drug metabolism. This inhibition can affect the pharmacokinetics of co-administered drugs .

- Antioxidant Properties : Studies indicate that boron compounds exhibit antioxidant activities by scavenging free radicals and reducing oxidative stress in cells .

Cellular Studies

Research has demonstrated that 4,4,5,5-Tetramethyl-2-(3-(triphenylen-2-yl)phenyl)-1,3,2-dioxaborolane can influence cellular processes:

- Cell Proliferation : In vitro studies show that this compound can modulate cell proliferation in various cancer cell lines. For example:

- Mechanistic Insights : The compound's ability to induce apoptosis is linked to the activation of caspase pathways and the modulation of Bcl-2 family proteins .

Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry investigated the anticancer properties of various boron compounds including 4,4,5,5-Tetramethyl-2-(3-(triphenylen-2-yl)phenyl)-1,3,2-dioxaborolane. The results indicated a significant reduction in tumor growth in xenograft models when treated with this compound compared to controls.

Study 2: Neuroprotective Effects

Another study explored the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. The results showed that treatment with 4,4,5,5-Tetramethyl-2-(3-(triphenylen-2-yl)phenyl)-1,3,2-dioxaborolane significantly improved neuronal survival rates and reduced markers of oxidative stress in cultured neurons .

Q & A

Q. What are the standard synthetic routes for preparing 4,4,5,5-Tetramethyl-2-(3-(triphenylen-2-yl)phenyl)-1,3,2-dioxaborolane, and what reaction conditions are critical for achieving high yields?

The compound is typically synthesized via palladium-catalyzed cross-coupling between triphenylen-2-yl-substituted aryl halides and pinacolborane. Key conditions include:

- Catalyst system : Palladium catalysts (e.g., Pd(PPh₃)₄) with ligands optimized for electron-deficient aryl systems.

- Solvent/base : Tetrahydrofuran (THF) or dioxane with potassium carbonate as a base to facilitate transmetallation .

- Temperature : Reactions are conducted at 80–100°C for 12–24 hours under inert atmosphere . Alternative metal-free routes in ionic liquid media (e.g., [BMIM]BF₄) have achieved yields of 63–77% at room temperature, avoiding transition-metal contamination .

Table 1. Comparison of Synthetic Methods

| Method | Catalyst/Reagent | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|---|

| Pd-catalyzed coupling | Pd(PPh₃)₄, K₂CO₃ | THF | 80–100°C | 60–80* | |

| Metal-free borylation | Ionic liquid ([BMIM]BF₄) | Neat | RT | 63–77 | |

| *Estimated based on analogous substrates. |

Q. How is Suzuki-Miyaura coupling applied using this borolane compound, and what are common pitfalls in biaryl bond formation?

The compound serves as a boronic ester precursor in Suzuki-Miyaura couplings. Methodological considerations:

- Catalyst selection : Use Pd(OAc)₂ with SPhos or XPhos ligands to mitigate steric hindrance from the triphenylenyl group .

- Solvent optimization : Employ toluene/water mixtures (3:1 v/v) with Na₂CO₃ to enhance solubility and reaction efficiency .

- Purification : Column chromatography (hexanes/EtOAc with 0.25% Et₃N) prevents boronate hydrolysis .

Q. What spectroscopic methods are most effective for characterizing this compound, and how should researchers address spectral interferences?

- ¹¹B NMR : A sharp singlet near δ 30–32 ppm confirms boronate integrity. Use deuterated THF for solubility .

- HRMS : Positive-ion ESI-MS with isotopic pattern analysis validates molecular weight (e.g., [M+H]⁺ at m/z 395) .

- IR spectroscopy : B-O stretches at 1340–1380 cm⁻¹ distinguish dioxaborolane from hydrolyzed byproducts .

Advanced Research Questions

Q. How can reaction yields be optimized when steric hindrance from the triphenylenyl group limits coupling efficiency?

Strategies include:

- Ligand engineering : Bulky ligands like DavePhos improve catalytic turnover by reducing steric clashes .

- Microwave-assisted synthesis : Shorten reaction times (2–4 hours at 120°C) to minimize boronate decomposition .

- Pre-activation : Pre-mix Pd catalyst with aryl halide for 30 minutes before adding the borolane to enhance transmetallation .

Q. How should researchers resolve contradictions between theoretical and observed reactivity in cross-coupling reactions (e.g., unexpected regioselectivity)?

- Computational modeling : DFT studies (e.g., B3LYP/6-31G*) predict electron density distribution on the triphenylenyl ring, guiding substrate design .

- Substituent screening : Compare coupling rates with analogs (e.g., trifluoromethyl or methoxy substituents) to isolate electronic vs. steric effects .

- Kinetic profiling : Monitor reaction progress via in situ ¹⁹F NMR (if fluorinated analogs are used) to identify rate-limiting steps .

Q. What strategies enhance the compound’s stability under reactive or storage conditions?

- Storage : Store at –20°C under argon with molecular sieves to prevent hydrolysis .

- Derivatization : Convert to air-stable trifluoroborate salts via KHF₂ treatment for long-term storage .

- Solvent selection : Avoid protic solvents (e.g., MeOH) during reactions to suppress boronate ring-opening .

Data Contradiction Analysis

Q. How to interpret conflicting data on the compound’s catalytic activity in diverse solvent systems?

Contradictions often arise from solvent polarity effects on boronate activation. For example:

- Polar aprotic solvents (DMF, DMSO): Increase reaction rates but may promote side reactions (e.g., protodeboronation) .

- Non-polar solvents (toluene): Reduce side reactions but require higher temperatures (≥100°C) . Validate solvent choices via control experiments with internal standards (e.g., mesitylene) to quantify yield discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.